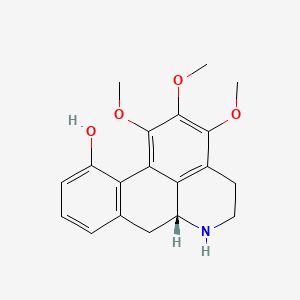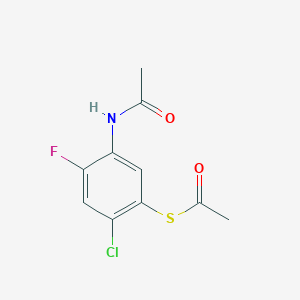
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is a synthetic organic compound characterized by its unique chemical structure, which includes an acetamido group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an ethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-chloro-4-fluoro-5-aminophenyl.
Acetylation: The amino group is then acetylated using acetic anhydride to form 5-acetamido-2-chloro-4-fluoroaniline.
Thioester Formation: Finally, the acetamido derivative is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Hydrolysis: The thioester bond can be hydrolyzed to yield the corresponding carboxylic acid and thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving thioesterases and amidases. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and functional group compatibility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. The acetamido group may also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
S-(5-Acetamido-2-chlorophenyl) ethanethioate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
S-(5-Acetamido-4-fluorophenyl) ethanethioate: Lacks the chlorine substituent, potentially altering its chemical properties.
S-(5-Acetamido-2-chloro-4-methylphenyl) ethanethioate: Contains a methyl group instead of fluorine, which can influence its steric and electronic characteristics.
Uniqueness
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. These substituents can modulate the compound’s electronic properties, making it distinct from its analogs.
Propiedades
Número CAS |
110127-11-2 |
|---|---|
Fórmula molecular |
C10H9ClFNO2S |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
S-(5-acetamido-2-chloro-4-fluorophenyl) ethanethioate |
InChI |
InChI=1S/C10H9ClFNO2S/c1-5(14)13-9-4-10(16-6(2)15)7(11)3-8(9)12/h3-4H,1-2H3,(H,13,14) |
Clave InChI |
YMVUEJBJJXYFLT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1F)Cl)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
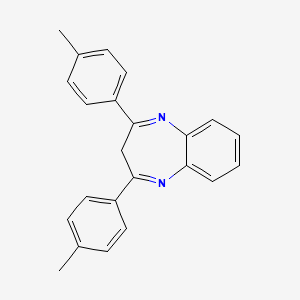

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

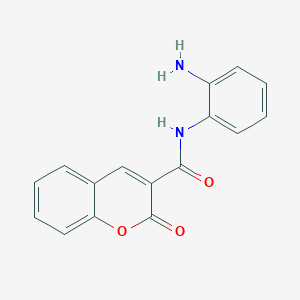
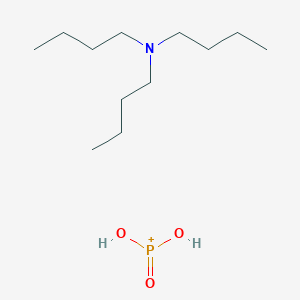
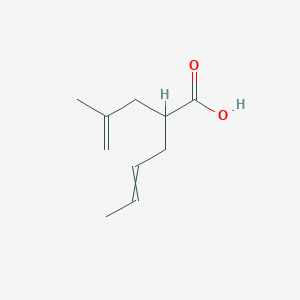
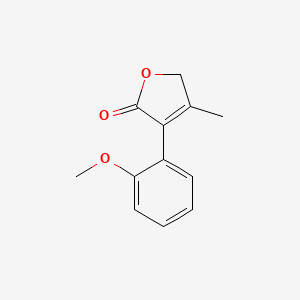
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

